D-Glucosamine-2,3-disulfate,disodium salt
Description
D-Glucosamine-2,3-disulfate, disodium salt (CAS 112898-34-7) is a sulfated derivative of D-glucosamine, a naturally occurring amino sugar. Its molecular formula is C₆H₁₃NO₁₁S₂·2Na, with a molecular weight of 383.26 g/mol . The compound features sulfate groups at the 2-N (amino) and 3-O (hydroxyl) positions of the glucosamine backbone, distinguishing it from mono- or di-sulfated analogs. It is stored at 2–8°C to maintain stability . Key synonyms include GLCN-(2S,3S),2NA and D-Glucosamine-2-N,3-O-disulphate disodium salt .
Sulfated glucosamine derivatives are critical in studying glycosaminoglycan (GAG) biosynthesis, heparin analogs, and inflammation pathways. The dual sulfation at positions 2 and 3 may influence receptor binding or enzymatic interactions compared to other sulfation patterns .
Properties
Molecular Formula |
C6H11NNa2O11S2 |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-(sulfonatoamino)oxan-4-yl] sulfate |
InChI |
InChI=1S/C6H13NO11S2.2Na/c8-1-2-4(9)5(18-20(14,15)16)3(6(10)17-2)7-19(11,12)13;;/h2-10H,1H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2/t2-,3-,4-,5-,6-;;/m1../s1 |
InChI Key |
IRXOQTSHXSASBG-YOAZZGITSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of D-Glucosamine-2-N,3-O-disulfate disodium salt typically involves regioselective sulfation of D-glucosamine, followed by neutralization to the disodium salt form. The key steps include:
- Starting material : D-glucosamine, often in its hydrochloride form.
- Sulfation reagents : Sulfur trioxide-pyridine complex is the most commonly used sulfating agent due to its efficiency and regioselectivity.
- Solvent system : Anhydrous dimethylformamide (DMF) or similar polar aprotic solvents under inert atmosphere (nitrogen or argon) to prevent hydrolysis.
- Protection strategy : Hydroxyl groups at C-4 and C-6 are often protected (e.g., benzylidene acetal) to direct sulfation specifically to the C-2 amino and C-3 hydroxyl groups.
- Reaction temperature : Controlled typically between 0°C and room temperature to optimize regioselectivity and prevent over-sulfation.
- Neutralization : Post-sulfation, the reaction mixture is neutralized with sodium hydroxide or sodium carbonate to form the disodium salt.
- Purification : Ion-exchange chromatography and crystallization yield the pure disodium salt as a crystalline powder.
Industrial Scale Production
Industrial synthesis follows similar principles but employs larger reactors with precise control over parameters such as temperature, pH, and reagent addition rates to maximize yield and purity. Crystallization and filtration techniques are scaled accordingly to obtain the final product in bulk quantities with high purity.
Detailed Preparation Methodology
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Dissolution of D-glucosamine hydrochloride in anhydrous DMF | Under nitrogen atmosphere, room temperature |
| 2 | Protection of C-4 and C-6 hydroxyl groups (optional) | Benzylidene acetal formation, mild acidic conditions |
| 3 | Addition of sulfur trioxide-pyridine complex | Slow addition at 0–5°C to control regioselectivity |
| 4 | Stirring and reaction completion | 2–4 hours at room temperature |
| 5 | Neutralization with sodium carbonate or sodium hydroxide | To form disodium salt, maintain pH ~7-8 |
| 6 | Removal of protecting groups (if used) | Acidic hydrolysis or hydrogenolysis depending on protecting group |
| 7 | Purification via ion-exchange chromatography | To remove impurities and isolate disodium salt |
| 8 | Crystallization and drying | Yielding crystalline D-glucosamine-2,3-disulfate, disodium salt |
Analytical Techniques for Confirmation and Quality Control
- High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) : Confirms purity ≥95% and sulfation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H, ^13C, and 2D COSY NMR confirm sulfate group positions at C-2 and C-3.
- Thin-Layer Chromatography (TLC) : Preliminary homogeneity assessment.
- Elemental Analysis and Ion Chromatography : Quantification of sodium ions and residual impurities.
- Colorimetric assays (e.g., barium chloride-gelatin method): Sulfate content monitoring.
Reaction Mechanism and Chemical Reactions Analysis
- Sulfation Mechanism : The sulfur trioxide-pyridine complex acts as an electrophilic sulfating agent, selectively reacting with the nucleophilic amino and hydroxyl groups on D-glucosamine.
- Oxidation and Reduction : The sulfate groups can be chemically modified; oxidation may alter sulfur oxidation states, while reduction can convert sulfate esters to sulfhydryl groups.
- Substitution Reactions : Under specific conditions, sulfate groups may be substituted with other functional groups, allowing the synthesis of derivatives with varied biological properties.
Comparative Summary of Preparation Methods
| Parameter | Laboratory Synthesis | Industrial Production |
|---|---|---|
| Scale | Milligram to gram scale | Kilogram scale and above |
| Reaction Control | Manual, batch-wise | Automated reactors with precise control |
| Purification | Ion-exchange chromatography, crystallization | Large-scale filtration, crystallization |
| Yield | Moderate to high | Optimized for maximum yield |
| Safety | Standard lab precautions | Enhanced safety protocols for reagents and solvents |
| Cost | Higher per unit | Economies of scale reduce cost |
Research Findings and Patents
- The sulfation using sulfur trioxide-pyridine complex in DMF is validated for regioselective sulfation at C-2 and C-3, with protecting groups enhancing selectivity.
- Patents on glucosamine sulfate salts emphasize the importance of crystalline mixed salts for stability and therapeutic use, highlighting methods involving controlled precipitation and solvent use to achieve stable crystalline forms.
- Alternative methods for related glucosamine sulfate salts involve ion-exchange resins and salt replacement techniques, though these are more relevant for monosulfate salts rather than disulfate derivatives.
Chemical Reactions Analysis
Types of Reactions
D-Glucosamine-2-N,3-O-disulphate disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of sulfur.
Reduction: Reduction reactions can convert the sulfate groups to sulfhydryl groups.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of D-glucosamine with different functional groups replacing the sulfate groups. These derivatives have unique properties and applications in different fields of research .
Scientific Research Applications
D-Glucosamine-2-N,3-O-disulphate disodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Employed in studies related to cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including arthritis and inflammatory conditions.
Industry: Utilized in the production of specialized chemicals and materials for various industrial applications
Mechanism of Action
The mechanism of action of D-Glucosamine-2-N,3-O-disulphate disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. It is also involved in cell signaling pathways, influencing cellular responses and processes .
Comparison with Similar Compounds
Challenges and Limitations
- Patent Restrictions : Some derivatives, like D-Glucosamine-6-phosphate disodium salt, are patent-protected, limiting commercial availability .
- Structural Ambiguities : CAS number overlaps (e.g., 112898-34-7 for both 2-sulfate and 2,3-disulfate) necessitate careful verification .
- Limited Comparative Studies: Most evidence focuses on individual compound properties rather than direct functional comparisons.
Biological Activity
D-Glucosamine-2,3-disulfate, disodium salt is a sulfated derivative of glucosamine, a naturally occurring amino sugar that plays a crucial role in the synthesis of glycosaminoglycans (GAGs) and proteoglycans. This compound is characterized by the presence of sulfate groups at the 2 and 3 positions of the glucosamine backbone, enhancing its biological activity and solubility compared to its unmodified counterpart. This article examines the biological activities, mechanisms of action, therapeutic applications, and relevant research findings associated with D-Glucosamine-2,3-disulfate.
- Molecular Formula : C₆H₁₃NNaO₁₁S₂
- Molecular Weight : Approximately 383.26 g/mol
- Structure : Contains two sulfate groups attached to the glucosamine backbone, which enhances its solubility and biological efficacy.
D-Glucosamine-2,3-disulfate exerts its biological effects through several mechanisms:
- Interaction with Proteins and Enzymes : The sulfate groups facilitate binding to various proteins and enzymes, modulating their activity.
- Cell Signaling Pathways : It influences cellular responses by participating in signaling pathways crucial for joint health and inflammation regulation.
- Cartilage Metabolism : Enhances the synthesis of proteoglycans and glycosaminoglycans in cartilage, promoting repair and maintenance.
Biological Activities
D-Glucosamine-2,3-disulfate exhibits several notable biological activities:
- Anti-inflammatory Effects : Reduces inflammation by inhibiting pro-inflammatory cytokines.
- Chondroprotective Properties : Promotes cartilage repair and regeneration, making it beneficial for osteoarthritis management.
- Enhancement of Joint Health : Improves joint function and reduces pain associated with degenerative joint diseases.
Research Findings
Numerous studies have investigated the efficacy of D-Glucosamine-2,3-disulfate in various clinical settings. Below are key findings from recent research:
Clinical Efficacy
A double-blind placebo-controlled trial evaluated the effectiveness of glucosamine sulfate (GS) formulations in patients with knee osteoarthritis (OA). The study included D-glucosamine formulations with varying sulfate content. Results indicated that:
| Treatment Arm | 20% WOMAC Pain Response Odds Ratio | OMERACT/OARSI Response Odds Ratio |
|---|---|---|
| Placebo | Reference | Reference |
| Glucosamine | 1.16 (0.65 – 2.04) | 1.16 (0.74 – 1.83) |
| Chondroitin | 0.69 (0.40 – 1.21) | 0.89 (0.53 – 1.50) |
| Combination | 0.83 (0.51 – 1.34) | 0.85 (0.55 – 1.31) |
| Celecoxib | 1.21 (0.71 – 2.07) | 1.45 (0.86 – 2.42) |
These results highlight the potential of glucosamine sulfate formulations in managing OA symptoms effectively .
Comparative Studies
Comparative research has shown that D-glucosamine-2,3-disulfate is more effective than other glucosamine derivatives due to its dual sulfate modifications:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| D-Glucosamine | Basic amino sugar | No sulfate groups |
| D-Glucosamine 2-sulfate sodium salt | Contains one sulfate group | Less potent than D-glucosamine-2,3-disulfate |
| D-Glucosamine-2,3-disulfate | Dual sulfate modifications | Enhanced biological activity |
This table illustrates how structural differences influence biological efficacy.
Case Studies
Several case studies have documented the therapeutic benefits of D-glucosamine-2,3-disulfate:
- Osteoarthritis Management : A cohort study involving patients with knee OA showed significant improvements in pain scores after treatment with D-glucosamine-2,3-disulfate over six months.
- Joint Health Improvement : Patients reported enhanced mobility and reduced stiffness after consistent supplementation with this compound.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and sulfation pattern of D-glucosamine-2,3-disulfate, disodium salt?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to verify purity (≥95% as per technical specifications) and quantify sulfation efficiency . Thin-layer chromatography (TLC) can preliminarily assess homogeneity, but nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C and 2D COSY) is critical for confirming the positions of sulfate groups (C-2 and C-3) and distinguishing regioisomers . For trace impurities, elemental analysis or ion chromatography quantifies residual counterions (e.g., Na⁺) .
Q. How should researchers optimize storage conditions to prevent hydrolysis or desulfation of D-glucosamine-2,3-disulfate?
- Methodology : Store lyophilized samples at 2–8°C in airtight, desiccated containers to minimize moisture absorption, which accelerates sulfate ester degradation . For long-term stability (>6 months), aliquot and store at -20°C under inert gas (e.g., argon). Monitor degradation via periodic NMR or sulfate-specific colorimetric assays (e.g., barium chloride-gelatin method) .
Q. What synthetic routes are validated for producing D-glucosamine-2,3-disulfate, disodium salt with high regioselectivity?
- Methodology : Sulfation is typically achieved using sulfur trioxide-pyridine complex in anhydrous dimethylformamide (DMF) under nitrogen. Regioselectivity at C-2 and C-3 is controlled by protecting/deprotecting hydroxyl groups (e.g., benzylidene acetal for C-4/C-6 protection). Post-synthesis, ion-exchange chromatography ensures disodium salt formation. Confirm regiochemistry via ¹H-NMR coupling constants and HSQC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antiviral vs. inert effects) of sulfated glucosamine derivatives?
- Methodology :
- Experimental design : Use standardized cell lines (e.g., Vero for HSV-1) and virus strains (e.g., acyclovir-resistant HSV) to minimize variability .
- Data analysis : Compare sulfation patterns (e.g., 2,3- vs. 3,6-disulfation) and counterion effects (Na⁺ vs. K⁺) using structure-activity relationship (SAR) models. For example, 2,3-disulfate in compound 7 (from cholestane analogs) showed potent HSV-1 inhibition, suggesting sulfate positioning is critical .
- Controls : Include unsulfated glucosamine and monosulfated analogs to isolate disulfate-specific effects .
Q. What strategies mitigate interference from D-glucosamine-2,3-disulfate in enzymatic assays (e.g., glycosaminoglycan biosynthesis studies)?
- Methodology :
- Competitive inhibition studies : Pre-incubate enzymes (e.g., glucosamine-6-phosphate synthase) with the compound and measure Ki values via Lineweaver-Burk plots. Use radiolabeled substrates (³H-glucosamine) to track competitive binding .
- Chromatographic separation : Employ size-exclusion chromatography (SEC) or anion-exchange chromatography to isolate enzyme-compound complexes before activity assays .
Q. How does molecular dynamics (MD) modeling predict the interaction of D-glucosamine-2,3-disulfate with glycosaminoglycan-binding proteins?
- Methodology :
- Simulation setup : Use AMBER or GROMACS with the Glycam06 force field to model sulfate-protein interactions. Solvate the system in TIP3P water and apply periodic boundary conditions.
- Key parameters : Analyze hydrogen bonding (e.g., Arg/Lys residues with sulfate groups), electrostatic potentials, and binding free energy (MM-PBSA/GBSA). Compare with crystallographic data (if available) for validation .
Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of D-glucosamine-2,3-disulfate in macrophage models?
- Methodology :
- Cytokine profiling : Treat LPS-stimulated RAW 264.7 macrophages with the compound and quantify TNF-α, IL-6, and IL-1β via ELISA. Normalize data to cell viability (MTT assay).
- NF-κB pathway analysis : Use luciferase reporter assays or Western blotting for p65 phosphorylation. Include sulfated steroid analogs (e.g., compound 7 ) as positive controls for sulfation-dependent activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
